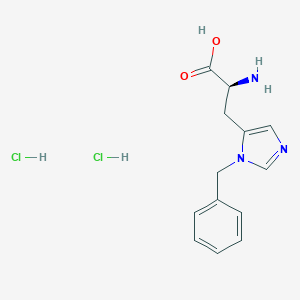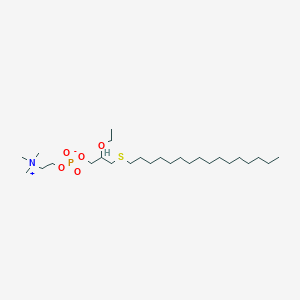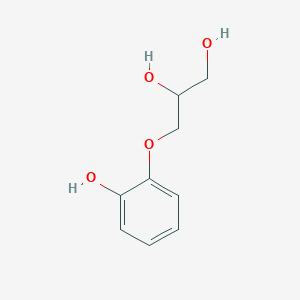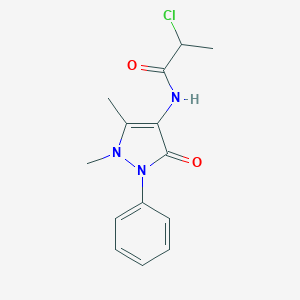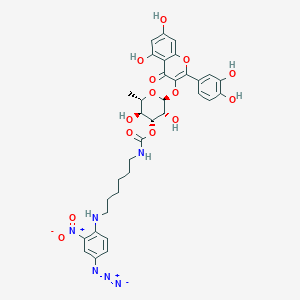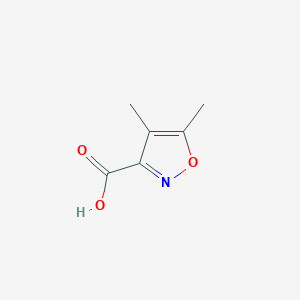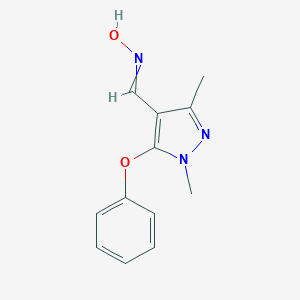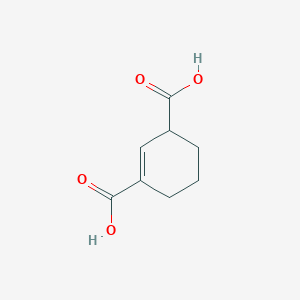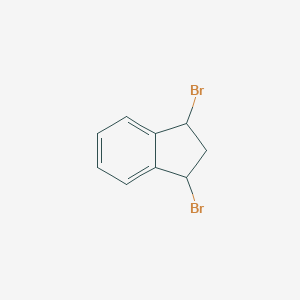
1,3-Dibromoindane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromoindane is a chemical compound that belongs to the family of indanes. It is a halogenated indane that is used in scientific research for its unique properties. The compound has been synthesized through various methods and has been used in a range of scientific applications.
Mecanismo De Acción
The mechanism of action of 1,3-Dibromoindane is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes. The compound has been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of various compounds.
Efectos Bioquímicos Y Fisiológicos
1,3-Dibromoindane has been shown to have various biochemical and physiological effects. The compound has been shown to have antifungal and antibacterial properties. It has also been shown to have anti-tumor properties. In addition, the compound has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Dibromoindane has several advantages for lab experiments. The compound is relatively stable and can be easily synthesized. In addition, it has been shown to have a range of biological activities, making it useful for a variety of scientific research applications. However, the compound also has some limitations. It is toxic and must be handled with care. In addition, the compound is relatively expensive, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 1,3-Dibromoindane in scientific research. One direction is the further exploration of the compound's biological activities. Another direction is the development of new synthetic methods for the compound. Additionally, the compound could be used as a starting material for the synthesis of new drugs. Finally, the compound could be used in the development of new materials with unique properties.
Conclusion:
1,3-Dibromoindane is a chemical compound that has a range of scientific research applications. It has been synthesized through various methods and has been shown to have a range of biological activities. The compound has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Overall, 1,3-Dibromoindane is a valuable compound for scientific research and has the potential to contribute to the development of new drugs and materials.
Métodos De Síntesis
1,3-Dibromoindane can be synthesized through various methods. One of the most commonly used methods is the bromination of indane using bromine in the presence of a catalyst. The reaction takes place at high temperatures and results in the formation of 1,3-Dibromoindane. Another method involves the reaction of 1-bromoindane and 3-bromoindane in the presence of a catalyst. The reaction takes place at high temperatures and results in the formation of 1,3-Dibromoindane.
Aplicaciones Científicas De Investigación
1,3-Dibromoindane has been used in a range of scientific research applications. It has been used as a building block for the synthesis of various compounds. The compound has also been used as a reagent in organic synthesis. In addition, 1,3-Dibromoindane has been used as a starting material for the synthesis of various drugs.
Propiedades
Número CAS |
19922-76-0 |
|---|---|
Nombre del producto |
1,3-Dibromoindane |
Fórmula molecular |
C9H8Br2 |
Peso molecular |
275.97 g/mol |
Nombre IUPAC |
1,3-dibromo-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H8Br2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9H,5H2 |
Clave InChI |
HRNJVYHQBDAKQE-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C2C1Br)Br |
SMILES canónico |
C1C(C2=CC=CC=C2C1Br)Br |
Sinónimos |
1,3-Dibromoindane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



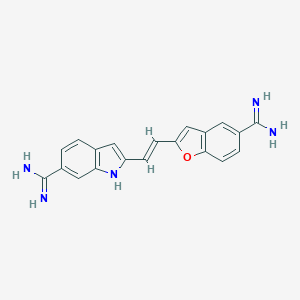
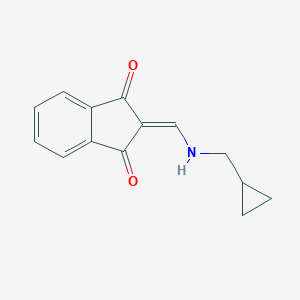
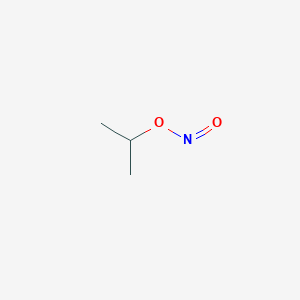
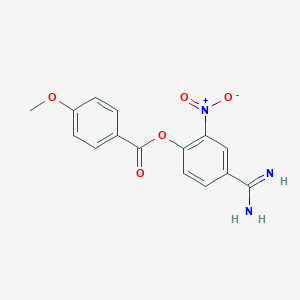
![4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride](/img/structure/B26798.png)
